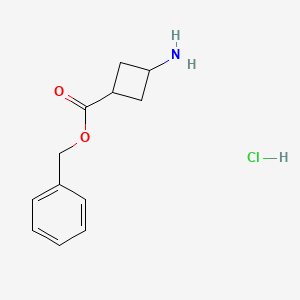
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyridine-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have a neuroprotective effect and can prevent the death of neurons.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has also been found to regulate the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can reduce inflammation, prevent oxidative stress, and protect neurons from damage. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been shown to have a positive effect on memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. This compound is also stable and can be stored for long periods. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate. It can be studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound can also be studied for its potential use in the treatment of cancer. Further studies are needed to determine the safety and efficacy of this compound in humans. The synthesis method of this compound can also be optimized to improve yield and purity.
Synthesemethoden
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can be synthesized using various methods, including the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with oxalyl chloride. Another method involves the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with thionyl chloride. Both methods have been used to synthesize this compound with high yields and purity.
Eigenschaften
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-2-13-5-3-4-6-18(13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUNFSZGAZWWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)


